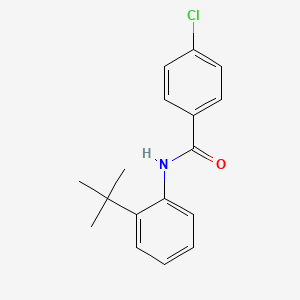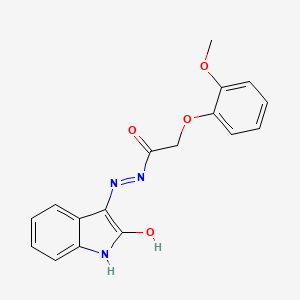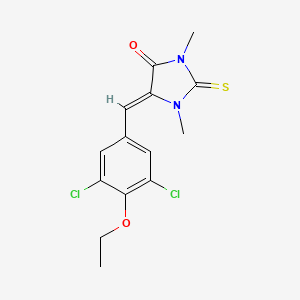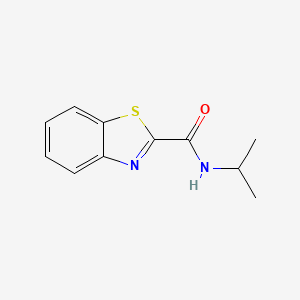![molecular formula C17H18N2O4S B5770406 3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5770406.png)
3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as CTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a derivative of benzamide and has a unique chemical structure that makes it an interesting compound for researchers to study.
作用機序
The mechanism of action of 3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound may also act by inducing apoptosis (cell death) in cancer cells and by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, this compound has been shown to have antimicrobial effects against various bacteria and fungi.
実験室実験の利点と制限
3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. This compound can also be toxic at high concentrations, which can limit its use in some studies.
将来の方向性
There are several future directions for research on 3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study the mechanism of action of this compound in more detail. This could lead to the development of new drugs that target the same pathways as this compound. Additionally, future research could focus on improving the solubility of this compound to make it more useful in experiments. Finally, future studies could investigate the toxicity of this compound in more detail to determine safe dosages for use in humans.
合成法
The synthesis of 3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to yield the corresponding acid chloride. This is then reacted with 3-methoxyaniline to form the desired product, this compound. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform.
科学的研究の応用
3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been found to have potential therapeutic applications in various fields of science. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
3,5-dimethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-13-6-4-5-12(9-13)18-17(24)19-16(20)11-7-14(22-2)10-15(8-11)23-3/h4-10H,1-3H3,(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWJKZUSEUMBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)

![1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5770331.png)
![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)
![3-chloro-4-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5770359.png)





![1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770400.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5770411.png)
![6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5770418.png)
![4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5770430.png)